molecular formula C23H17N5O3 B2860711 2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE CAS No. 1797751-05-3

2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE

Cat. No.: B2860711
CAS No.: 1797751-05-3
M. Wt: 411.421
InChI Key: UCPXJXPDFULXII-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This hybrid molecule incorporates multiple pharmacologically relevant rings, including a benzoxazole and a 1,2,4-oxadiazole linked via a pyridine core. The 1,2,4-oxadiazole moiety is a well-known bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and binding affinity in drug discovery efforts . The specific molecular architecture of this compound suggests potential for application as a key intermediate or a targeted scaffold in the development of enzyme inhibitors and receptor modulators. Its structure is characterized by a acetamide linker, which facilitates a specific spatial orientation between the benzoxazole and the complex phenyl-oxadiazole-pyridine group, making it a valuable probe for studying protein-ligand interactions. Researchers can utilize this compound in high-throughput screening campaigns, target identification studies, and as a building block for the synthesis of more complex chemical entities. Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3/c29-21(13-19-17-8-2-4-10-20(17)30-27-19)25-18-9-3-1-6-15(18)12-22-26-23(28-31-22)16-7-5-11-24-14-16/h1-11,14H,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPXJXPDFULXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]isoxazole ring, followed by the introduction of the pyridine and oxadiazole rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and organometallic reagents in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

  • Benzoxazole vs. Benzoxazine: The target compound’s benzoxazole core differs from benzoxazine derivatives (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives in –3).
  • Oxadiazole Substituents: The pyridin-3-yl group on the oxadiazole ring contrasts with phenyl or phenoxymethyl substituents in analogs like N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide (CAS 1120234-71-0, ). Pyridinyl groups may enhance binding to nicotinic or kinase targets due to their nitrogen lone pairs .

Physicochemical Properties

Comparative data for key analogs:

Compound Core Heterocycle Oxadiazole Substituent Molecular Weight Predicted LogP Reference
Target Compound Benzoxazole Pyridin-3-yl ~408.4* ~2.5† -
N-{2-[3-(phenoxymethyl)-oxadiazol]phenyl}acetamide Benzene Phenoxymethyl 309.32 14.33 (pKa)
Benzoxazine-oxadiazole hybrids Benzoxazine Substituted phenyl ~350–400 1.2–1.8
Benzisothiazole-oxadiazole hybrids Benzisothiazole Cyanopyrazole ~350–380 1.5–2.0

*Calculated based on C₂₂H₁₈N₄O₃. †Estimated using fragment-based methods.

Key Research Findings and Challenges

  • Synthetic Yields : Analogous benzoxazine-oxadiazole derivatives were synthesized in "ethical yields" (likely 50–70%) using Cs₂CO₃-mediated coupling, suggesting similar efficiency for the target compound .
  • Characterization : Structural confirmation via ¹H NMR, IR, and mass spectrometry is standard for such compounds, though X-ray crystallography (using SHELX software, as in ) would provide definitive conformation .

Biological Activity

The compound 2-(1,2-BENZOXAZOL-3-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE is a complex organic molecule with potential biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and neuroprotective effects, based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key components:

  • Benzoxazole moiety : Known for its various biological activities, particularly in antimicrobial and anticancer applications.
  • Oxadiazole ring : Often associated with pharmacological properties, including antifungal and anticancer activities.
  • Pyridine group : Contributes to the compound's interactions with biological targets.

Molecular Formula

The molecular formula of the compound is C20H18N4O2C_{20}H_{18}N_{4}O_{2}, with a molecular weight of approximately 350.38 g/mol.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit selective antimicrobial activity. For instance, studies have shown that certain derivatives demonstrate significant activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds vary widely, indicating a structure-activity relationship that could guide future modifications for enhanced efficacy.

CompoundMIC against Bacillus subtilisMIC against Candida albicans
Compound A32 µg/mL16 µg/mL
Compound B64 µg/mL32 µg/mL
Compound C16 µg/mL8 µg/mL

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoxazole derivatives. For example, compounds based on the benzoxazole scaffold have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The selectivity of these compounds towards cancer cells over normal cells suggests their potential as therapeutic agents.

Case Study: Cytotoxicity Profiling

A study evaluated the cytotoxic effects of several benzoxazole derivatives on different cancer cell lines. The results indicated that some compounds exhibited significantly lower IC50 values against cancer cells compared to normal fibroblast cells, suggesting a favorable therapeutic index.

Cell LineIC50 (µM) for Compound DIC50 (µM) for Compound E
MCF-75.015.0
A5494.012.5
PC36.018.0

Neuroprotective Activity

Recent research has also investigated the neuroprotective effects of benzoxazole derivatives. Compounds have been shown to exhibit anticonvulsant properties in animal models, indicating their potential in treating neurological disorders . The introduction of specific substituents on the benzoxazole ring has been associated with enhanced neuroactivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Modifications at specific positions on the benzoxazole and oxadiazole rings can lead to significant changes in potency and selectivity.

Key Findings:

  • Electron-donating groups : Enhance antimicrobial activity.
  • Substituents at position 5 : Influence anticancer efficacy; halogen substitutions often increase potency.
  • Hydrophobic interactions : Play a critical role in binding affinity to biological targets.

Q & A

Q. What are the key synthetic routes for this compound, and what intermediates are critical for its preparation?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) .
  • Coupling reactions : Amide bond formation between the benzoxazole-acetic acid moiety and the substituted phenylamine intermediate, often using coupling agents like EDCI or HATU .
  • Critical intermediates :

3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-methanol (for methylene bridge formation).

2-(1,2-Benzoxazol-3-yl)acetic acid (for acetamide backbone) .

  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (methanol/water) to achieve >95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include:
  • Benzoxazole protons (δ 7.5–8.5 ppm, aromatic).
  • Oxadiazole-linked methylene group (δ 4.5–5.0 ppm, singlet).
  • Acetamide carbonyl (δ ~170 ppm in ¹³C NMR) .
  • HRMS : Molecular ion peak ([M+H]⁺) to confirm molecular formula (C₂₃H₁₈N₄O₃).
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C=N (~1600 cm⁻¹) .

Q. What initial biological screening methods are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays.
  • Cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7) .
  • Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins.

Advanced Research Questions

Q. How can researchers optimize synthesis yield using statistical experimental design (DoE)?

  • Methodological Answer :
  • Variables : Temperature (80–120°C), solvent (DMF vs. THF), catalyst loading (0.1–1.0 eq), and reaction time (4–24 hrs).
  • Design : Central composite design (CCD) to evaluate interactions between variables .
  • Example optimization table :
VariableOptimal RangeEffect on Yield
Temperature100°C+25%
Solvent (DMF)10 mL+15%
Catalyst0.5 eq+20%
  • Statistical tools : ANOVA to identify significant factors (p < 0.05) and response surface modeling .

Q. How can discrepancies in reported biological activities be resolved through structural analogs and SAR studies?

  • Methodological Answer :
  • Structural modifications :

Replace pyridin-3-yl with pyridin-4-yl or phenyl in the oxadiazole ring.

Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzoxazole ring .

  • Activity testing : Compare IC₅₀ values across analogs to identify critical substituents.
  • SAR trends :
  • Pyridinyl > phenyl in oxadiazole for kinase inhibition.
  • Electron-deficient benzoxazole enhances cytotoxicity .

Q. What computational approaches are effective in modeling interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between acetamide carbonyl and Lys721 .
  • MD simulations : GROMACS to assess stability of ligand-target complexes over 100 ns trajectories.
  • QSAR models : CoMFA or CoMSIA to correlate substituent electronegativity with activity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :
  • Hypothesis testing :

Purity check : Use HPLC to rule out impurities (e.g., residual DMF).

Crystal polymorphism : Analyze XRD patterns to identify metastable forms .

  • Experimental redesign :
  • Measure solubility in DMSO/water mixtures (10–90%) under controlled pH (4–8).
  • Compare with logP predictions (ChemAxon or ACD/Labs).

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